molecular formula C12H16O2 B8437951 2,2-Diallyl-1,3-cyclohexanedione

2,2-Diallyl-1,3-cyclohexanedione

Cat. No. B8437951
M. Wt: 192.25 g/mol
InChI Key: OIQBPCZUCUEHAT-UHFFFAOYSA-N
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Patent
US07964691B2

Procedure details

There were put 1.1 g of 1,3-cyclopentandione manufactured by Tokyo Chemical Industry Co., Ltd., and 20 mL of dry tetrahydrofuran manufactured by Kanto Chemical Co., Inc. in a 100 mL round-bottom flask. To the resultant mixture, 3.3 mL of ally acetate manufactured by Tokyo Chemical Industry Co., Ltd., 3.3 mL of 1,8-diazabicyclo[5.4.0]undec-7-ene manufactured by Tokyo Chemical Industry Co., Ltd., 10.55 mg of palladium acetate manufactured by N.E. Chemcat Corporation, and 49.31 mL of triphenylphosphine manufactured by Kanto Chemical Co., Inc. were added. The mixture was stirred for 23 hours at a room temperature under a nitrogen atmosphere. There was added 20 mL of ether to the reaction mixture, and the resultant mixture was washed twice with each 20 mL of saturated aqueous ammonium chloride. The washed mixture was further washed with 20 mL of water, and was further washed with 20 mL of a saturated sodium chloride solution. The washed mixture was dried over magnesium sulfate. The dried mixture was subjected to evaporation to remove the solvents contained therein. The obtained liquid was distilled in vacuo, thereby obtaining 1.85 g of 2,2-diallylcyclohexan-1,3-dione as a colorless and oily fraction at 55° C. under a pressure of 4 mmHg.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Quantity
49.31 mL
Type
reactant
Reaction Step Five
Quantity
10.55 mg
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:5][CH2:4][C:3](=[O:6])[CH2:2]1.[C:8]([O-])(=O)C.N12CCCN=C1CC[CH2:15][CH2:14][CH2:13]2.[C:23]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:28]=CC=C[CH:24]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOCC.O1CCCC1>[CH2:15]([C:2]1([CH2:28][CH:23]=[CH2:24])[C:1](=[O:7])[CH2:5][CH2:4][CH2:8][C:3]1=[O:6])[CH:14]=[CH2:13] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CC(CC1)=O)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
3.3 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Five
Name
Quantity
49.31 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
10.55 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 23 hours at a room temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
the resultant mixture was washed twice with each 20 mL of saturated aqueous ammonium chloride
WASH
Type
WASH
Details
The washed mixture was further washed with 20 mL of water
WASH
Type
WASH
Details
was further washed with 20 mL of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed mixture was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dried mixture was subjected to evaporation
CUSTOM
Type
CUSTOM
Details
to remove the solvents
DISTILLATION
Type
DISTILLATION
Details
The obtained liquid was distilled in vacuo

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C=C)C1(C(CCCC1=O)=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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